molecular formula C19H27N3O B7517846 N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide

カタログ番号 B7517846
分子量: 313.4 g/mol
InChIキー: HHYVNUXEEDGMIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) 1 and JAK2. It was first synthesized by Cytopia Research in 2006 as a potential therapeutic agent for myeloproliferative neoplasms (MPNs), a group of blood disorders characterized by the overproduction of blood cells.

作用機序

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide inhibits JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This pathway plays a critical role in the regulation of hematopoiesis, immune function, and inflammation. Dysregulation of JAK-STAT signaling has been implicated in the pathogenesis of MPNs and other diseases. By inhibiting JAK1 and JAK2, this compound disrupts this pathway and reduces the production of abnormal blood cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cytokine-induced JAK-STAT signaling, reduction of splenomegaly and leukocytosis, and improvement of anemia and thrombocytopenia. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic efficacy.

実験室実験の利点と制限

One advantage of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide is its specificity for JAK1 and JAK2, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it a convenient therapeutic option for patients. However, this compound has some limitations as well. It has a relatively short half-life, which may require frequent dosing, and it may cause myelosuppression and other adverse effects.

将来の方向性

There are several potential future directions for research on N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in MPNs. Another area is the investigation of this compound in other diseases, such as autoimmune disorders and solid tumors. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in clinical use.

合成法

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide involves a multi-step process that includes the reaction of 1-benzylpiperazine with cyclohexene and subsequent acylation with 4-chloro-3-nitrobenzoic acid. The resulting intermediate is reduced to the corresponding amine and then acylated with 2-bromoethylamine hydrobromide to yield this compound.

科学的研究の応用

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of MPNs, including polycythemia vera, essential thrombocythemia, and myelofibrosis. In preclinical studies, this compound has been shown to inhibit JAK1 and JAK2 signaling pathways, which are known to be dysregulated in MPNs. This compound has also demonstrated anti-inflammatory and immunomodulatory effects, suggesting its potential use in the treatment of autoimmune diseases.

特性

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c23-19(20-12-11-17-7-3-1-4-8-17)22-15-13-21(14-16-22)18-9-5-2-6-10-18/h2,5-7,9-10H,1,3-4,8,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYVNUXEEDGMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。